[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process. One common method starts with the preparation of 2-fluoro-4-methylbenzoic acid, which is then converted to its corresponding alcohol using a reducing agent like lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere . The resulting (2-fluoro-4-methylphenyl)methanol can then be subjected to a click reaction with an azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of (1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ketone.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The presence of the triazole ring can enhance the compound’s binding affinity to specific proteins, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. Additionally, the fluoro and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
The presence of both the fluoro and methyl groups on the phenyl ring of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications .
Biological Activity
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a fluorinated and methylated phenyl group, which can significantly influence its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 207.21 g/mol
- CAS Number : 1096130-69-6
The presence of the fluorine atom and the methyl group contributes to the compound's lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:
- Antitumor Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through the modulation of signaling pathways such as Notch-Akt .
- Antimicrobial Properties : Triazoles are known for their antifungal properties. The structural characteristics of this compound may enhance its efficacy against specific pathogens by disrupting their cellular functions.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses. This has implications for treating chronic inflammatory conditions.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that treatment with the compound induced significant apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were determined to be as low as 0.67 μmol/L after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that triazole derivatives possess antimicrobial properties against a range of bacterial strains. The mechanism involves interference with the synthesis of ergosterol in fungal cells, leading to cell death.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant | Moderate | Apoptosis induction; ergosterol synthesis inhibition |
[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | Moderate | High | Cell cycle arrest; ergosterol synthesis inhibition |
[1-(2-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | Low | Moderate | Cytokine modulation |
Properties
IUPAC Name |
[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJWUPQGZPMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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